(5E)-5-(3-chlorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-5-(3-chlorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a chlorobenzylidene group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-chlorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of 3-chlorobenzaldehyde with 2-phenyl-1,3-thiazolo[3,2-b][1,2,4]triazol-6-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3-chlorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(3-chlorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential biological activities. It has been studied for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is being investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for the development of new pharmaceuticals.
Industry
The compound is also used in the industrial sector for the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-(3-chlorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may result from its interaction with cellular pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound has a similar aromatic structure but lacks the thiazole and triazole rings.
Benzylidene derivatives: Compounds with similar benzylidene groups but different heterocyclic cores.
Uniqueness
(5E)-5-(3-chlorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its fused thiazole and triazole rings, which impart specific chemical properties and potential biological activities
Properties
CAS No. |
606955-76-4 |
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Molecular Formula |
C17H10ClN3OS |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
(5E)-5-[(3-chlorophenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H10ClN3OS/c18-13-8-4-5-11(9-13)10-14-16(22)21-17(23-14)19-15(20-21)12-6-2-1-3-7-12/h1-10H/b14-10+ |
InChI Key |
RAPOGWZOUAHKDD-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)Cl)/SC3=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=N2 |
Origin of Product |
United States |
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